Fmoc-L-3-Chlorophenylalanine

Vue d'ensemble

Description

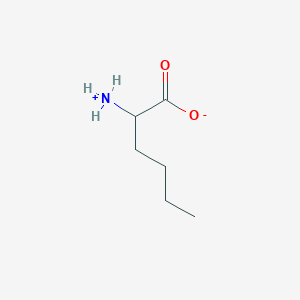

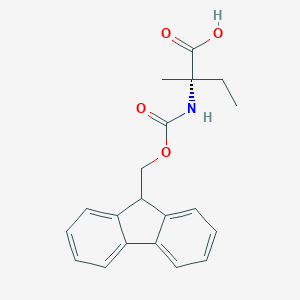

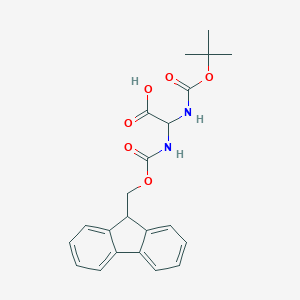

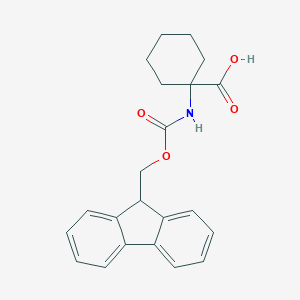

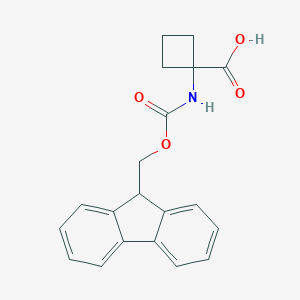

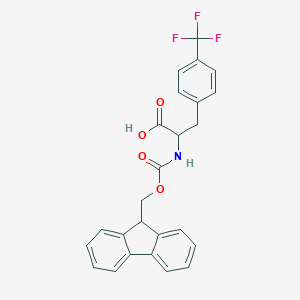

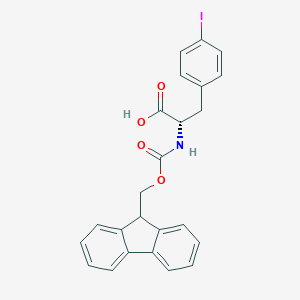

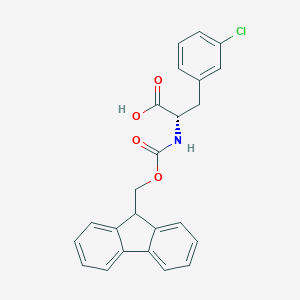

Fmoc-L-3-Chlorophenylalanine is a derivative of phenylalanine, an amino acid. It is a solid compound with a white to light yellow crystalline appearance . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular formula of Fmoc-L-3-Chlorophenylalanine is C24H20ClNO4 . Its molecular weight is 421.87 . The structure of Fmoc-L-3-Chlorophenylalanine is characterized by the presence of the Fmoc group and a chlorine atom on the phenyl ring .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-L-3-Chlorophenylalanine is a solid compound. It has a white to light yellow crystalline appearance and is stable at room temperature . Its molecular weight is 421.87 .

Applications De Recherche Scientifique

Hydrogel Formation and Self-Assembly

One significant area of research involves the use of Fmoc-protected amino acids, including Fmoc-L-3-Chlorophenylalanine, in the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives. These materials are being explored for their potential in creating low molecular weight hydrogelators capable of forming hydrogels, which have applications in drug delivery, tissue engineering, and the development of soft materials. The self-assembly of these derivatives into fibrils that form a hydrogel network upon dissolution into water is particularly notable, with modifications to the C-terminal group affecting hydrogel stability and assembly behavior (Ryan et al., 2011).

Antibacterial Applications

Research has also highlighted the antibacterial capabilities of nanoassemblies formed by certain Fmoc-protected amino acids, demonstrating their potential for integration within resin-based composites for biomedical applications. These materials not only inhibit bacterial growth but also maintain their mechanical and optical properties, making them suitable for a variety of medical applications (Schnaider et al., 2019).

Peptide Synthesis

In peptide synthesis, Fmoc-L-3-Chlorophenylalanine serves as a crucial building block, allowing for the introduction of specific functional groups into peptides. This is essential for creating peptides and peptidomimetics with tailored biological activities. The synthesis of Fmoc-protected amino acids using organozinc chemistry exemplifies this application, facilitating the production of substituted phenylalanines and other derivatives for use in automated solid-phase peptide synthesis (Deboves et al., 2001).

Biomedical Materials Development

The exploration of Fmoc-protected amino acids extends into the development of materials for biomedical applications, including the creation of self-assembling gels that can serve as matrices for drug delivery and tissue engineering. The lipase-supported synthesis of peptidic hydrogels, where tripeptides linked to Fmoc are used to generate amphiphilic building blocks, demonstrates the potential of these materials to form supramolecular aggregates driven by π–π stacking interactions (Chronopoulou et al., 2010).

Mécanisme D'action

Target of Action

Fmoc-3-Chloro-L-Phenylalanine, also known as Fmoc-L-3-Chlorophenylalanine or Fmoc-Phe(3-Cl)-OH, is a derivative of phenylalanine It’s known that phenylalanine derivatives can influence the secretion of anabolic hormones .

Mode of Action

It’s known that the fmoc group, the covalent linkage between fmoc and phenylalanine, and the flexibility of the phenylalanine side chain play key roles in the self-assembly of fmoc-phenylalanine to form hydrogels . This process involves the collective action of different non-covalent interactions .

Biochemical Pathways

They can affect the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Result of Action

It’s known that phenylalanine derivatives can prevent exercise-induced muscle damage . In the case of Fmoc-Phenylalanine, it can form hydrogels, which have important applications in biomedical fields .

Action Environment

The action, efficacy, and stability of Fmoc-3-Chloro-L-Phenylalanine can be influenced by various environmental factors. For instance, the pH and buffer ions play a significant role in the self-assembly of Fmoc-Phenylalanine to form hydrogels

Safety and Hazards

Orientations Futures

The Fmoc group, including Fmoc-L-3-Chlorophenylalanine, has many beneficial attributes that allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity. This makes it a valuable resource for research in the post-genomic world . The development and use of this N-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

Propriétés

IUPAC Name |

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375786 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-3-Chlorophenylalanine | |

CAS RN |

198560-44-0 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.